![molecular formula C16H16F2N6O2S B2911430 6-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1021090-15-2](/img/structure/B2911430.png)
6-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
This compound belongs to the class of organic compounds known as triazolopyridazines . These are aromatic heterocyclic compounds containing a triazole ring fused to a pyridazine ring. The triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms. The pyridazine ring is a six-membered ring consisting of four carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Compounds with similar structures have shown significant antibacterial activity .Scientific Research Applications
- Several compounds exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds were also found to be non-toxic to human cells .
- Rational optimization of this compound led to the identification of a highly potent, selective, and orally bioavailable ALK5 inhibitor. Pharmacokinetic studies in rats demonstrated promising oral bioavailability and systemic exposure .
- Researchers have used this compound in enzyme assays. For instance, it was resuspended in assay buffer for activity assays, demonstrating its utility in biochemical studies .
- The compound has been employed in cell viability assays. Specifically, quantitation of ATP (adenosine triphosphate) levels indicated metabolically active cells, making it useful for assessing cell viability .
- Analogues of this compound have shown antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and Mycobacterium tuberculosis H37Rv. These findings highlight its potential as an antimicrobial agent .
- Molecular docking studies have revealed the suitability of derivatized conjugates for further development. Understanding their interactions aids in designing more effective derivatives .
Anti-Tubercular Activity
ALK5 Inhibition
Enzyme Assays
Cell Viability Assays
Antimicrobial Activity
Docking Studies and Further Development
Mechanism of Action
Target of Action
Similar compounds have been found to interact withMitogen-activated protein kinase 14 . This kinase plays a crucial role in the selection and maturation of developing T-cells in the thymus and in the function of mature T-cells .
Biochemical Pathways
Given its potential interaction with mitogen-activated protein kinase 14, it may influence pathways related toT-cell development and function .
Pharmacokinetics
Similar compounds have shown variable absorption and distribution profiles
properties
IUPAC Name |
6-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N6O2S/c1-11-19-20-15-4-5-16(21-24(11)15)22-6-8-23(9-7-22)27(25,26)14-10-12(17)2-3-13(14)18/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNNWAOLQZPQKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
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